4-(Indazol-1-ylmethyl)benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(Indazol-1-ylmethyl)benzoic acid involves various methods. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C15H12N2O2/c18-15(19)12-7-5-11(6-8-12)10-17-14-4-2-1-3-13(14)9-16-17/h1-9H,10H2,(H,18,19) and the InChI key is REFAAIOULQSCKZ-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Biological Activity
Antiplatlet Agents : A study on 1-Benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole (YC-1) analogues, including compounds structurally similar to 4-(Indazol-1-ylmethyl)benzoic acid, identified several potent activators of soluble guanylate cyclase (sGC) and inhibitors of phosphodiesterase 5 (PDE5), highlighting their potential as novel antiplatelet agents (Lee et al., 2001).
Antimicrobial Evaluation : Compounds derived from the structural framework of this compound have been synthesized and evaluated for antimicrobial activity. Notably, a series of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality demonstrated significant antibacterial, antitubercular, and antifungal activities, which could be attributed to the core structure shared with this compound (Kaushik et al., 2016).
Material Science and Corrosion Inhibition
Corrosion Inhibition : The efficacy of triazole derivatives, related to the structural motif of this compound, as corrosion inhibitors for mild steel in acidic media was investigated. The study highlighted that these compounds, particularly those with pyridine segments, offer significant protection against corrosion, underscoring their potential utility in industrial applications (Ma et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing an imidazole moiety, such as 4-(indazol-1-ylmethyl)benzoic acid, are known to exhibit a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their ability to form hydrogen bonds and aromatic interactions . These interactions can lead to changes in the function of the target, resulting in the observed biological effects.
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can vary widely, depending on the specific target and the context in which the interaction occurs.
Pharmacokinetics
The presence of the imidazole ring and the carboxylic acid group in the molecule could potentially influence its solubility and permeability, which are key factors in determining a drug’s bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
For instance, the compound’s photoluminescence properties have been shown to be tunable upon thermochromisms .
Properties
IUPAC Name |
4-(indazol-1-ylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)12-7-5-11(6-8-12)10-17-14-4-2-1-3-13(14)9-16-17/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFAAIOULQSCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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